![molecular formula (C₃₈H₅₆S₄)n B1142359 Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophen] CAS No. 888491-18-7](/img/new.no-structure.jpg)
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophen]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is a semiconducting polymer that has garnered significant interest in the field of organic electronics. This compound is known for its excellent charge transport properties, making it a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .
Wissenschaftliche Forschungsanwendungen
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] has a wide range of scientific research applications:
Chemistry: Used as a model compound to study charge transport mechanisms in semiconducting polymers.
Biology: Investigated for potential use in biosensors due to its excellent electronic properties.
Medicine: Explored for applications in medical devices, such as flexible electronics for health monitoring.
Wirkmechanismus
- PBTTT primarily interacts with organic semiconductor interfaces, such as those found in organic field-effect transistors (OFETs) .
- Absorption: PBTTT adheres to self-assembled monolayers (SAMs) with varying surface energies .
- Distribution: It forms crystalline structures, impacting charge transport pathways .
Target of Action
Pharmacokinetics (ADME)
Result of Action
Biochemische Analyse
Biochemical Properties
The biochemical properties of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] are largely related to its physical and chemical structure. The polymer’s crystallinity can be varied by depositing it on different self-assembled monolayers, which in turn changes the FET mobility and turn-on voltage
Molecular Mechanism
The molecular mechanism of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is primarily understood in the context of its electronic properties. The polymer’s crystallinity, which can be varied by depositing it on different self-assembled monolayers, influences its FET mobility and turn-on voltage
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] can change over time. For instance, the polymer’s field-effect mobility can be altered by varying its crystallinity
Transport and Distribution
The transport and distribution of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] within cells and tissues have not been studied extensively. Given its application in electronics, it is primarily studied in the context of its deposition on different surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] typically involves the polymerization of monomers containing thiophene and thieno[3,2-b]thiophene units. One common method is the Stille coupling reaction, where the monomers are coupled using a palladium catalyst in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity of the polymer.
Industrial Production Methods
Industrial production of this polymer may involve similar synthetic routes but on a larger scale. Techniques such as solution processing and melt processing are employed to produce the polymer in bulk quantities . These methods are optimized to ensure consistency in the polymer’s properties, which is crucial for its application in electronic devices.
Analyse Chemischer Reaktionen
Types of Reactions
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the polymer’s electronic properties and enhance its performance in specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) are used to oxidize the polymer, leading to changes in its conductivity.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the polymer, affecting its electronic properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of doped polymer species with enhanced conductivity, while substitution reactions can result in halogenated derivatives with modified electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene]: Similar in structure but with different alkyl side chains, affecting its solubility and electronic properties.
Poly[3-hexylthiophene-2,5-diyl]: Another semiconducting polymer with a simpler structure, often used as a benchmark for comparing the performance of more complex polymers.
Poly[9,9-dioctylfluorenyl-2,7-diyl]: A polymer with different electronic properties, used in various optoelectronic applications.
Uniqueness
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] stands out due to its unique combination of high charge mobility, excellent solubility, and processability. These properties make it particularly suitable for use in high-performance electronic devices, where other polymers may fall short .
Eigenschaften
CAS-Nummer |
888491-18-7 |
|---|---|
Molekularformel |
(C₃₈H₅₆S₄)n |
Molekulargewicht |
-641.11 |
Synonyme |
PBTTT-C12; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)]; Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] |
Herkunft des Produkts |
United States |
ANone: PBTTT is a polymer comprised of repeating thieno[3,2-b]thiophene units with two dodecylthiophene sidechains attached to each unit. The long alkyl side chains contribute to the material's solubility and influence its packing and self-assembly properties.
A: PBTTT exhibits strong absorption in the visible region of the electromagnetic spectrum, making it suitable for light-harvesting applications like solar cells. The specific absorption characteristics can be influenced by factors such as molecular weight, processing conditions, and the presence of dopants. [, ]
A: PBTTT is often used in conjunction with fullerene derivatives like [, ]-phenyl C71-butyric acid methyl ester (PC71BM) to form bulk heterojunction solar cells. The efficiency of these devices is strongly dependent on the morphology of the PBTTT:PC71BM blend, which can be tuned by thermal annealing. [] Blending PBTTT with other polymer donors like poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7) has also been explored to improve solar cell performance. []
A: Thermal annealing can significantly impact the morphology and performance of PBTTT-based devices. Annealing at temperatures up to 150°C can lead to smoother films with reduced surface roughness, contributing to improved charge transport and enhanced power conversion efficiency in solar cells. []
A: Doping PBTTT with electron acceptors like 2,3,5,6-tetrafluoro‐7,7,8,8‐tetracyanoquinodimethane (F4TCNQ) is a common strategy for increasing its electrical conductivity. The dopant molecules preferentially reside within the alkyl side chain layers, influencing the charge transport characteristics. [] Incorporating tie-chains between crystalline domains by blending PBTTT with different molecular weight variants can also lead to enhanced conductivity without significantly affecting the Seebeck coefficient, which is beneficial for thermoelectric applications. []
A: Solvent quality significantly influences the aggregation behavior of PBTTT in solution. Chlorobenzene has been shown to be a better solvent for PBTTT than toluene, resulting in a more positive second virial coefficient (A2) and better polymer-solvent interaction. [] Understanding these interactions is crucial for optimizing solution processing techniques like ink-jet printing for device fabrication. []
A: PBTTT's rigid backbone and strong tendency to crystallize can make solution processing challenging. Using high boiling point solvents, controlling solution concentration, and implementing post-deposition treatments like thermal or solvent annealing are common strategies to achieve desired film morphology and device performance. [, , ]
ANone: PBTTT's unique combination of optoelectronic properties makes it promising for various applications, including:
- Thermoelectric devices: Its ability to conduct electricity and heat makes it a candidate for thermoelectric generators and coolers. []
- Transistors: PBTTT's semiconducting properties enable its use in field-effect transistors for flexible electronics. []
- Sensors: PBTTT's sensitivity to light and other stimuli can be harnessed for sensing applications. []
ANone: Current research focuses on:
- Optimizing doping strategies: Exploring new dopants and doping techniques to achieve higher conductivity and improved thermoelectric performance. [, ]
- Morphology control: Developing processing techniques to precisely control film morphology for enhanced device performance. [, , ]
- New derivatives: Synthesizing PBTTT derivatives with tailored properties, such as enhanced solubility, higher charge mobility, or specific energy level alignment for particular applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



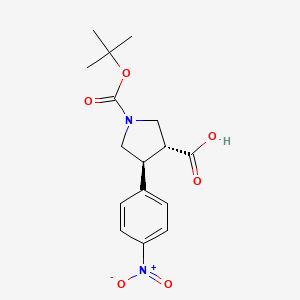



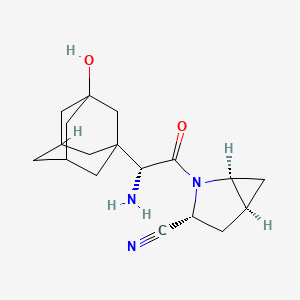
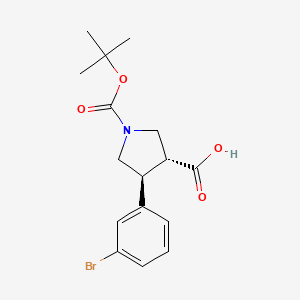
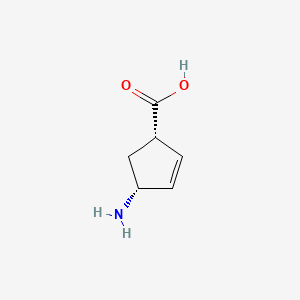


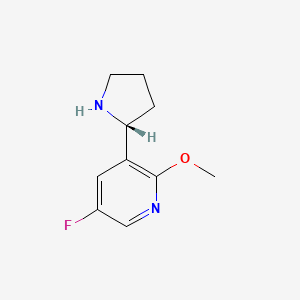
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
